Structural Isomerism and Regulatory Identity
Aripiprazole Impurity 10 is a positional isomer wherein the butoxy linker is attached at the 5-position of the 3,4-dihydroquinolin-2(1H)-one ring, in contrast to aripiprazole which features the linker at the 7-position . This structural divergence fundamentally alters the compound's interaction with chromatographic stationary phases and its official pharmacopoeial classification, making it unsuitable for direct substitution with aripiprazole or other impurities in validated analytical procedures [1].
| Evidence Dimension | Substitution Pattern (Positional Isomerism) |
|---|---|
| Target Compound Data | 5-position isomer (5-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone) |
| Comparator Or Baseline | Aripiprazole: 7-position isomer (7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone) |
| Quantified Difference | Altered substitution pattern on dihydroquinolinone core, resulting in distinct IUPAC nomenclature and CAS registry number (203395-78-2 vs. 129722-12-9) |
| Conditions | Chemical structure determination via NMR, MS, and computational modeling |
Why This Matters
This structural difference mandates the use of this specific compound as a reference standard to ensure accurate identification and quantification in HPLC methods, as other isomers will exhibit different retention times and cannot be used interchangeably for system suitability or impurity profiling.
- [1] PubChem. Aripiprazole. PubChem CID 60795. View Source
